Stannane, chlorotriisopropyl-

Vue d'ensemble

Description

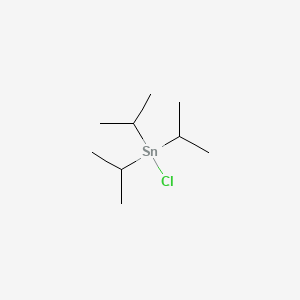

Stannane, chlorotriisopropyl- is an organotin compound. Organotin compounds are a class of synthetic compounds containing tin-carbon bonds . They have a wide range of applications, including as stabilizers for PVC plastics, biocides, and catalysts .

Synthesis Analysis

Stannane can be prepared by the reaction of SnCl4 and Li[AlH4] . The synthesis of organotin compounds, such as Stannane, chlorotriisopropyl-, involves stannylation or C-Sn coupling reactions .Physical And Chemical Properties Analysis

Stannane (SnH4) is a colorless gas and the tin analogue of methane . It has a direct band gap of 1.00 eV . Stanane has strong optical absorption in the visible as well as infrared regions of the solar spectrum .Applications De Recherche Scientifique

Electronic and Optical Properties of Stanane

- Scientific Field : Applied Physics

- Summary of Application : Stanane, fully hydrogenated stanene (SnH), and armchair stanane nanoribbons (ASnHNRs) have been studied for their structural, electronic, and optical properties .

- Methods of Application : The study was performed using density functional theory based investigation .

- Results : Stanane is a moderate-band-gap semiconductor with a direct band gap of 1.2 eV. ASnHNRs are wide-band-gap semiconductors. The band gap of ASnHNRs decreases as the ribbons width increases .

Strain-Tunable Electronic Structure of Stanane

- Scientific Field : Physical Chemistry

- Summary of Application : The structural, electronic, and optical properties of stanane (SnH) were studied, with a focus on how these properties can be tuned by applying an external strain .

- Methods of Application : The study was conducted using state-of-the-art density functional theory (DFT) computations .

- Results : Stanane is semiconducting with a direct band gap of 1.00 eV, which can be flexibly tuned by applying an external strain .

Use of Stannane in Extreme Ultraviolet Lithography

- Scientific Field : Vacuum Technology

- Summary of Application : Stannane has been studied in the context of extreme ultraviolet (EUV) lithographic processes .

- Methods of Application : The study involved detailed characterization of stannane .

- Results : The main species found at the surface were metallic tin and tin (II) oxide (SnO) .

Stanene in Integrated Circuits

- Scientific Field : Nanotechnology

- Summary of Application : Stanene has been studied for its potential use in integrated circuits .

- Methods of Application : The study involved theoretical calculations and lab synthesis of stanene by molecular beam epitaxy .

- Results : Stanene could be used for nanoelectronic wiring, where individual electrons need to be manipulated. This opens up a new field: spintronics .

Stanene in Quantum Research

- Scientific Field : Quantum Physics

- Summary of Application : Stanene is of great interest to theorists. Single atomic layers of stanane exhibit the Quantum Hall effect at room temperature .

- Methods of Application : The study involved theoretical calculations .

- Results : Much of the field is devoted to understanding the unusual phenomena where sublime order comes out of the interaction of many particles .

Use of Stanane in Optoelectronics

- Scientific Field : Optoelectronics

- Summary of Application : Stanane has been studied for its potential use in optoelectronics .

- Methods of Application : The study involved theoretical calculations .

- Results : Stanane has rather strong optical absorption in the visible as well as infrared regions of the solar spectrum .

Stanene in Integrated Circuits

- Scientific Field : Nanotechnology

- Summary of Application : Stanene has been studied for its potential use in integrated circuits . With stanene nanowiring, the power consumption and space taken up by electrical current conductors in circuits could be reduced .

- Methods of Application : The study involved theoretical calculations and lab synthesis of stanene by molecular beam epitaxy .

- Results : The result would be faster, more efficient, and smaller integrated circuits . This opens up a new field: spintronics .

Stanene in Quantum Research

- Scientific Field : Quantum Physics

- Summary of Application : Single atomic layers of stanene exhibit the Quantum Hall effect at room temperature, making them intricate laboratories for the study of quantum matter .

- Methods of Application : The study involved theoretical calculations .

- Results : Much of the field is devoted to understanding the unusual phenomena where sublime order comes out of the interaction of many particles .

Use of Stanane in Optoelectronics

- Scientific Field : Optoelectronics

- Summary of Application : Stanane has been studied for its potential use in optoelectronics .

- Methods of Application : The study involved theoretical calculations .

- Results : Stanane has rather strong optical absorption in the visible as well as infrared regions of the solar spectrum .

Orientations Futures

In the field of extreme ultraviolet (EUV) lithography, stannane (SnH4) is formed as a by-product when a hydrogen plasma is used to clean off the tin that coats various surfaces. The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .

Propriétés

IUPAC Name |

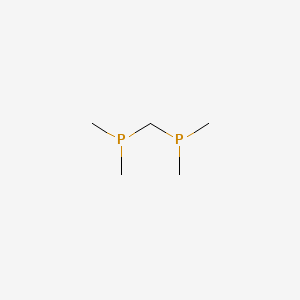

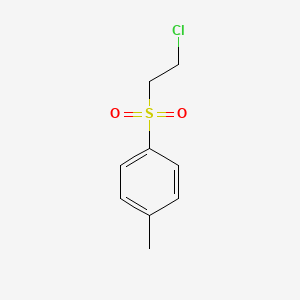

chloro-tri(propan-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7.ClH.Sn/c3*1-3-2;;/h3*3H,1-2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFYIVSQEDKSGY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

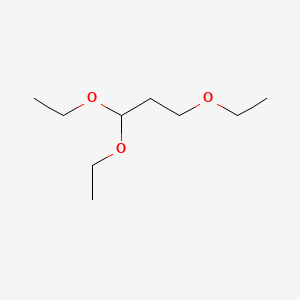

CC(C)[Sn](C(C)C)(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161516 | |

| Record name | Stannane, chlorotriisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stannane, chlorotriisopropyl- | |

CAS RN |

14101-95-2 | |

| Record name | Stannane, chlorotriisopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014101952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, chlorotriisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.